molecular formula C19H21N3O5S2 B2869120 4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine CAS No. 946294-20-8

4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine

Cat. No. B2869120
CAS RN: 946294-20-8
M. Wt: 435.51
InChI Key: VYMVSYQXJPWOLS-UHFFFAOYSA-N
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Description

The compound “4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The oxadiazole ring is attached to a dimethoxyphenyl group and a piperidine ring. The piperidine ring is further substituted with a thienylsulfonyl group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an oxadiazole ring, a dimethoxyphenyl group, a piperidine ring, and a thienylsulfonyl group. The exact 3D structure would need to be determined through techniques such as X-ray crystallography .


Chemical Reactions Analysis

Oxadiazole derivatives are known to exhibit a variety of chemical reactions, largely dependent on the substituents present on the oxadiazole ring . The presence of the dimethoxyphenyl and thienylsulfonyl groups may influence the reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general properties can be predicted based on its structure. For example, it is likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Synthesis and Spectral Analysis

Research on compounds bearing the 1,3,4-oxadiazole and piperidine functionalities, similar to the one , has been motivated by their promising biological activities. For instance, a study detailed the synthesis of a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, utilizing modern spectroscopic techniques for structure elucidation. These compounds were evaluated for their butyrylcholinesterase (BChE) enzyme inhibition potential and subjected to molecular docking studies to explore their ligand-BChE binding affinities, demonstrating the importance of amino acid residues such as Gly116, His438, Tyr332, and Ser198 in ligand stabilization within the binding site (Khalid et al., 2016).

Antimicrobial and Anti-Proliferative Activities

Another significant application involves the synthesis of N-Mannich bases of 1,3,4-oxadiazole, which exhibited inhibitory activity against pathogenic bacteria and yeast-like fungi, as well as anti-proliferative activity against various cancer cell lines, highlighting their broad-spectrum antimicrobial and potential cancer therapeutic benefits (Al-Wahaibi et al., 2021).

Antibacterial Potentials

The antibacterial potential of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores was explored through the synthesis of compounds demonstrating moderate inhibitory effects against Gram-negative bacterial strains. This research underscores the potential of such compounds in addressing antibiotic resistance (Iqbal et al., 2017).

Alzheimer’s Disease Treatment Candidates

A series of N-substituted derivatives were synthesized to evaluate new drug candidates for Alzheimer’s disease, emphasizing the significance of the 1,3,4-oxadiazole and piperidine scaffold in developing treatments for neurodegenerative diseases. These compounds were screened for enzyme inhibition activity against acetylcholinesterase (AChE), a key target in Alzheimer’s disease management (Rehman et al., 2018).

Future Directions

The study of oxadiazole derivatives is a promising area of research, particularly in the development of new pharmaceuticals . This specific compound could be studied for its potential biological activity, stability, and reactivity.

properties

IUPAC Name

3-(3,5-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-25-15-10-14(11-16(12-15)26-2)18-20-19(27-21-18)13-5-7-22(8-6-13)29(23,24)17-4-3-9-28-17/h3-4,9-13H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMVSYQXJPWOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine

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